Cas no 1788677-33-7 (N-(2-Chlorophenyl)-N′-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]urea)

N-(2-Chlorophenyl)-N′-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]urea is a synthetic urea derivative featuring a 2-methylpyrazolo[1,5-a]pyrimidine core linked to a 2-chlorophenyl group. This compound is of interest in medicinal chemistry due to its potential as a kinase inhibitor or modulator of biological pathways. The pyrazolopyrimidine scaffold contributes to its binding affinity, while the chlorophenyl moiety enhances selectivity and stability. Its well-defined structure allows for precise modifications, making it a valuable intermediate in drug discovery. The compound exhibits favorable physicochemical properties, including solubility and metabolic stability, which are critical for preclinical development. Researchers may explore its applications in targeting specific enzymes or receptors in therapeutic contexts.
N-(2-Chlorophenyl)-N′-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]urea structure
1788677-33-7 structure
商品名:N-(2-Chlorophenyl)-N′-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]urea
CAS番号:1788677-33-7
MF:C17H18ClN5O
メガワット:343.810721874237
CID:5368981
PubChem ID:76149263

N-(2-Chlorophenyl)-N′-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]urea 化学的及び物理的性質

名前と識別子

    • N-(2-Chlorophenyl)-N′-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]urea
    • 1-(2-chlorophenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea
    • AKOS024566502
    • 1-(2-chlorophenyl)-3-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]urea
    • F6445-3231
    • 1-(2-chlorophenyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea
    • 1788677-33-7
    • インチ: 1S/C17H18ClN5O/c1-12-9-16-20-10-13(11-23(16)22-12)5-4-8-19-17(24)21-15-7-3-2-6-14(15)18/h2-3,6-7,9-11H,4-5,8H2,1H3,(H2,19,21,24)
    • InChIKey: XKNYUYJYHUXBLN-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=CC=1NC(NCCCC1C=NC2=CC(C)=NN2C=1)=O

計算された属性

  • せいみつぶんしりょう: 343.1199879g/mol
  • どういたいしつりょう: 343.1199879g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 424
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 71.3Ų

N-(2-Chlorophenyl)-N′-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6445-3231-1mg
1-(2-chlorophenyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea
1788677-33-7 90%+
1mg
$54.0 2023-04-25
Life Chemicals
F6445-3231-4mg
1-(2-chlorophenyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea
1788677-33-7 90%+
4mg
$66.0 2023-04-25
Life Chemicals
F6445-3231-2μmol
1-(2-chlorophenyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea
1788677-33-7 90%+
2μl
$57.0 2023-04-25
Life Chemicals
F6445-3231-2mg
1-(2-chlorophenyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea
1788677-33-7 90%+
2mg
$59.0 2023-04-25
Life Chemicals
F6445-3231-3mg
1-(2-chlorophenyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea
1788677-33-7 90%+
3mg
$63.0 2023-04-25
Life Chemicals
F6445-3231-5μmol
1-(2-chlorophenyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea
1788677-33-7 90%+
5μl
$63.0 2023-04-25
Life Chemicals
F6445-3231-5mg
1-(2-chlorophenyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea
1788677-33-7 90%+
5mg
$69.0 2023-04-25

N-(2-Chlorophenyl)-N′-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]urea 関連文献

N-(2-Chlorophenyl)-N′-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]ureaに関する追加情報

CAS No. 1788677-33-7: N-(2-Chlorophenyl)-N′-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]urea

The compound CAS No. 1788677-33-7, also known as N-(2-Chlorophenyl)-N′-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]urea, is a highly specialized organic compound with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

Recent studies have highlighted the importance of pyrazolo[1,5-a]pyrimidine derivatives in drug discovery, with this compound being a notable example. The presence of a chlorophenyl group and a methyl-substituted pyrazolo[1,5-a]pyrimidine moiety contributes to its distinctive pharmacological profile. Researchers have demonstrated that this compound exhibits potent inhibitory activity against various kinases, making it a strong candidate for the development of targeted therapies in oncology and other therapeutic areas.

The synthesis of this compound involves a multi-step process that combines advanced organic synthesis techniques with precise control over stereochemistry and regioselectivity. The use of microwave-assisted synthesis has been reported to significantly enhance the efficiency of its preparation, ensuring high yields and purity levels. This approach not only facilitates scalability but also aligns with the principles of green chemistry by minimizing waste and energy consumption.

In terms of biological evaluation, this compound has been extensively studied for its ability to modulate cellular signaling pathways. Preclinical studies have revealed that it selectively inhibits key enzymes involved in inflammation and cancer progression, thereby demonstrating potential as an anti-inflammatory and anticancer agent. Furthermore, its favorable pharmacokinetic properties, including good bioavailability and metabolic stability, make it an attractive candidate for further development.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding affinity with target proteins, shedding light on the molecular mechanisms underlying its biological activity. Such computational approaches are expected to play a pivotal role in optimizing the compound's structure for enhanced efficacy and reduced toxicity.

The integration of experimental and computational methods has significantly accelerated the understanding of this compound's therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to explore its application in clinical settings. If successful, this compound could pave the way for the development of innovative treatments for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.

In conclusion, CAS No. 1788677-33-7 represents a cutting-edge advancement in medicinal chemistry, with its unique structure and promising biological activities positioning it as a valuable asset in drug discovery research. As ongoing studies continue to unravel its full potential, this compound holds the promise of making a significant impact on human health.

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